molecular formula C10H6FNO2 B134657 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde CAS No. 152940-51-7

2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde

Cat. No.: B134657
CAS No.: 152940-51-7
M. Wt: 191.16 g/mol
InChI Key: MVWWNJMHYKUXFN-UHFFFAOYSA-N
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Description

2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde is an organic compound that belongs to the oxazole family. This compound is characterized by the presence of a fluorophenyl group attached to an oxazole ring, which is further substituted with a formyl group at the 4-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzoyl chloride with glycine in the presence of a base to form the corresponding oxazole ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Electrophilic Aromatic Substitution: Halogenated derivatives of the compound.

    Nucleophilic Addition: Alcohols or other substituted derivatives.

    Oxidation and Reduction: Carboxylic acids or alcohols.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes . Additionally, the fluorophenyl group can enhance the compound’s binding affinity to certain receptors, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-phenyl)-oxazole-4-carbaldehyde
  • 2-(4-Bromo-phenyl)-oxazole-4-carbaldehyde
  • 2-(4-Methyl-phenyl)-oxazole-4-carbaldehyde

Uniqueness

2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. The fluorine atom’s high electronegativity and small size can influence the compound’s reactivity and binding interactions, making it a valuable tool in various chemical and biological studies .

Properties

IUPAC Name

2-(4-fluorophenyl)-1,3-oxazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWWNJMHYKUXFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CO2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40618264
Record name 2-(4-Fluorophenyl)-1,3-oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152940-51-7
Record name 2-(4-Fluorophenyl)-1,3-oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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